molecular formula C13H7ClF3NO2 B1629691 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 950994-19-1

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Cat. No.: B1629691
CAS No.: 950994-19-1
M. Wt: 301.65 g/mol
InChI Key: PDNCREKLEIAJBY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, making it useful in the development of herbicides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is unique due to its combination of a pyridine ring with chloro and trifluoromethyl groups and an aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-8(7-19)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNCREKLEIAJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639985
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950994-19-1
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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